molecular formula C13H23ClN2O3 B7931966 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931966
M. Wt: 290.78 g/mol
InChI Key: QUZFLOYTBPZMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chloro-acetyl group. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into less oxidized forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Bromo-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-{[(2-Iodo-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-{[(2-Fluoro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

The unique aspect of 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its chloro-acetyl group, which provides specific reactivity that can be exploited in various chemical and biological applications. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance of reactivity and stability, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

tert-butyl 2-[[(2-chloroacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(16)9-15(4)11(17)8-14/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZFLOYTBPZMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.